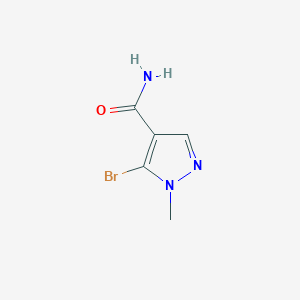

5-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrN3O |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

5-bromo-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C5H6BrN3O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10) |

InChI Key |

MNIBJRFBUPZYQN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 5 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide

Established Synthetic Pathways for Pyrazole (B372694) Carboxamide Scaffolds

The traditional synthesis of pyrazole carboxamides, including the target compound 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide, is a multi-step process. This approach relies on the sequential construction of the pyrazole ring followed by the strategic introduction of substituents at the desired positions.

Conventional Multistep Synthetic Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most classic and widely adopted method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgwikipedia.org This reaction provides a versatile and straightforward entry to a wide array of substituted pyrazoles. nih.govbeilstein-journals.org

Another common multistep approach begins with chalcone (B49325) analogues. researchgate.net This sequence can involve the addition of bromine to the chalcone, conversion of the resulting dibromide into a β-diketone, and subsequent ring closure with hydrazine to form the pyrazole nucleus. researchgate.net Multicomponent reactions (MCRs) have also emerged as an efficient extension of traditional methods, allowing for the construction of complex pyrazoles in a single pot by combining several starting materials. beilstein-journals.org

| Synthesis Strategy | Key Reactants | Description |

| Knorr Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | A classic cyclocondensation reaction that is a fundamental method for forming the pyrazole ring. nih.govwikipedia.org |

| From Chalcones | Chalcone analogues, Bromine, Hydrazine | A three-step process involving bromination, conversion to a β-diketone, and final cyclization. researchgate.net |

| Multicomponent Reactions | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | An efficient one-pot synthesis that forms multiple bonds in a single operation to create polyfunctional pyrazoles. organic-chemistry.org |

Functionalization Reactions for Carboxamide Moiety Installation

Once the pyrazole ring is formed, the next critical step is the installation of the carboxamide group at the C4 position. A common pathway involves the conversion of a pyrazole-4-carboxylic acid derivative. The carboxylic acid itself can be obtained from the hydrolysis of a more accessible precursor, such as a nitrile or an ester.

The conversion of the carboxylic acid to the carboxamide is typically achieved by first activating the acid, for instance, by treating it with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding pyrazole-4-carbonyl chloride. nih.gov This highly reactive intermediate is then treated with ammonia (B1221849) or an appropriate amine to yield the desired carboxamide.

Modern synthetic chemistry offers more direct methods using coupling agents. Reagents such as Propanephosphonic acid anhydride (B1165640) (T3P), 1-Hydroxybenzotriazole (HOBT), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) facilitate the direct formation of the amide bond between the carboxylic acid and an amine, often under milder conditions and with higher yields. ijsrch.com T3P, in particular, has been noted as a highly efficient and cost-effective coupling agent for manufacturing amides. ijsrch.com

| Method | Reagents | Description |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia | A two-step process where the pyrazole carboxylic acid is first activated to an acid chloride and then reacted with an amine source. nih.gov |

| Peptide Coupling | T3P, HOBT, TBTU, HATU | Direct conversion of a carboxylic acid to a carboxamide using a coupling agent to facilitate amide bond formation. ijsrch.com |

| From Chalcones | Substituted chalcones, Semicarbazide | A method where the carboxamide functionality is incorporated during the cyclization step. researchgate.net |

Introduction of Halogen Substituents on the Pyrazole Nucleus

The regioselective introduction of a bromine atom onto the pyrazole nucleus presents a significant synthetic challenge. Electrophilic halogenation of an unsubstituted pyrazole ring typically occurs preferentially at the C4 position, as it is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net Therefore, to achieve bromination at the C5 position for the target molecule, the C4 position must often be blocked with another substituent. researchgate.net

One effective strategy involves the direct bromination of a pyrazole derivative where the C4 position is already substituted. Alternatively, a functional group at the C5 position can be converted to a bromine atom. For instance, a 5-hydroxypyrazole can be treated with a brominating agent like phosphorus oxybromide (POBr₃) to replace the hydroxyl group with bromine. A patent describing a synthetic route for a related compound, 5-bromo-1-methyl-1H-pyrazole-3-amine, details the reaction of a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus to yield the 5-bromo derivative. google.com Another approach is to utilize N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), which are effective reagents for the halogenation of pyrazole rings. researchgate.net

| Method | Reagents | Key Considerations |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Halogenation occurs primarily at the C4 position if unsubstituted. researchgate.net |

| Substitution of Hydroxyl Group | Phosphorus oxybromide (POBr₃) | An effective method for introducing bromine at the C5 position by replacing a hydroxyl group. google.com |

| Halogenation of Pyrazole Anions | N-substituted pyrazole anions | A strategy to circumvent the faster C4-halogenation by modifying the electronic nature of the ring. researchgate.net |

N-Methylation Strategies for Pyrazole Nitrogen

The N-methylation of unsymmetrically substituted pyrazoles is complicated by the presence of two adjacent nitrogen atoms, which can lead to the formation of regioisomers. acs.org The selective methylation at the N1 position to form 1-methyl-pyrazole derivatives requires careful selection of reagents and reaction conditions.

Traditional methods often employ methylating agents like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.gov However, these methods can result in a mixture of N1 and N2 methylated products. To overcome this, strategies have been developed to enhance regioselectivity. One approach involves the use of protecting groups to temporarily block one of the nitrogen atoms, directing methylation to the desired position. reddit.com

More advanced techniques utilize sterically bulky reagents to control the site of methylation. A highly selective method has been developed using α-halomethylsilanes as masked methylating agents. acs.orgresearcher.life The steric bulk of these reagents significantly favors alkylation at the less hindered nitrogen atom, leading to high N1/N2 regioisomeric ratios, often greater than 99:1. acs.orgresearcher.life Another environmentally friendly option is the use of dimethyl carbonate (DMC), though this may require higher temperatures and regioselectivity can remain a challenge. researchgate.net

| Reagent | Base/Conditions | Selectivity Outcome |

| Methyl Iodide (MeI) | K₂CO₃ or NaH | Can produce a mixture of N1 and N2 isomers; regioselectivity is condition-dependent. nih.gov |

| α-Halomethylsilanes | Fluoride source (for desilylation) | Offers high N1 selectivity (92:8 to >99:1) due to steric hindrance. acs.orgresearcher.life |

| Dimethyl Carbonate (DMC) | 110–170°C, no catalyst | An eco-friendly option, but may offer lower regioselectivity compared to specialized reagents. researchgate.net |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic protocols. These advanced methods aim to reduce reaction times, improve energy efficiency, and minimize waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. nih.gov For the synthesis of pyrazole carboxamides, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while simultaneously increasing product yields and purity. ijsrch.comnih.gov

This technology has been successfully applied to various steps in the synthesis of pyrazole derivatives. For example, the cyclization of chalcones with hydrazine derivatives to form pyrazoles can be efficiently conducted under microwave irradiation. nih.gov Similarly, the crucial amide bond formation step can be accelerated. A T3P-catalyzed microwave-irradiated synthesis of N-pyridinylpyrazole-4-carboxamides was found to be both rapid and highly effective. ijsrch.com Studies directly comparing conventional and microwave-assisted methods for synthesizing pyrazole hybrids have shown that microwave protocols reduce reaction times from 7–9 hours to 9–10 minutes and improve yields from a 79% to a 92% range. nih.gov This synergy of speed and efficiency makes microwave-assisted synthesis a highly attractive and sustainable approach for preparing compounds like this compound. rsc.org

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Pyrazole-Oxadiazole Hybrid Synthesis | 7–9 hours | 9–10 minutes | Significant (e.g., 79% to 92%) nih.gov |

| Quinolinone-Pyrazole Synthesis | Not specified | 7–10 minutes | High yields (68-86%) rsc.org |

| Amide Coupling (T3P catalyzed) | Not specified | Rapid | Described as "yield effective" ijsrch.com |

Green Chemistry Principles in Pyrazole Carboxamide Synthesis

The synthesis of pyrazole carboxamides is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. researchgate.netnih.govjetir.org Key advancements include the adoption of alternative energy sources like microwave irradiation and ultrasound, as well as the development of environmentally benign electrochemical methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. ijsrch.comdergipark.org.trnih.gov This technique is particularly effective for condensation reactions involved in forming the pyrazole ring and for the subsequent amidation step to form the carboxamide. nih.govrsc.org The efficiency of microwave heating can reduce solvent usage and minimize the formation of by-products, aligning with the principles of waste prevention and atom economy. ijsrch.com

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. benthamdirect.comnih.gov This method can promote reactions at lower temperatures and shorter durations, reducing energy consumption. nih.govasianpubs.org It has been successfully applied to the synthesis of various pyrazole derivatives, demonstrating its potential for the eco-friendly production of compounds like this compound.

Electrochemical synthesis offers a sustainable alternative by using electricity, a traceless reagent, to drive redox reactions. nih.govrsc.org This approach can eliminate the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. researchgate.net The electrooxidative functionalization of pyrazole rings, for instance, allows for direct C-H halogenation, providing a cleaner route to brominated precursors. nih.govmdpi.com

| Methodology | Key Principles & Advantages | Typical Reaction Time | Energy Source | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, less solvent, minimized by-products. | Minutes to a few hours | Microwave Irradiation | nih.govrsc.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, lower temperatures, reduced energy consumption. | Minutes to hours | Acoustic Cavitation | benthamdirect.comnih.gov |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high atom economy, uses electricity as a clean reagent. | Variable (depends on setup) | Electric Current | nih.govrsc.org |

Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrazole rings, providing efficient pathways to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a molecule like this compound, the bromine atom serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst. wikipedia.orglibretexts.org Bromopyrazoles are excellent substrates for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position. nih.govresearchgate.net This reaction is valued for its mild conditions and tolerance of various functional groups, making it highly suitable for late-stage functionalization in complex molecule synthesis. mdpi.com

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between an aryl halide and an amine. acs.orgnih.gov This palladium-catalyzed reaction is particularly relevant for modifying 5-bromopyrazole precursors to introduce diverse amino functionalities. researchgate.net The reaction has been successfully applied to unprotected bromopyrazoles, demonstrating its robustness and broad applicability. nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating a wide scope of amine coupling partners. researchgate.net

| Reaction Type | Substrates | Catalyst/Ligand System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromopyrazole, Arylboronic acid | Pd(PPh3)4 / K3PO4 | 4-Arylpyrazole | Excellent for C-C bond formation; tolerates diverse functional groups. | researchgate.netmdpi.com |

| Buchwald-Hartwig Amination | 4-Bromo-1H-pyrazole, Aliphatic/Aromatic amines | Pd precatalyst / tBuBrettPhos | 4-Aminopyrazole | Efficient C-N bond formation; applicable to unprotected pyrazoles. | acs.orgnih.gov |

| Copper-Catalyzed Amination | 4-Iodo-1H-pyrazole, Alkylamines | CuI / Phenanthroline ligand | 4-Alkylaminopyrazole | Complementary to Pd-catalysis, especially for alkylamines with β-hydrogens. | nih.gov |

Reactivity Studies of this compound

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the pyrazole ring in this compound is susceptible to nucleophilic substitution, making it a key site for molecular diversification. While direct nucleophilic aromatic substitution (SNAr) can be challenging on electron-rich five-membered heterocycles, transition metal-catalyzed reactions provide powerful avenues for replacing the bromine atom.

As discussed previously, the Buchwald-Hartwig amination is a premier example of a catalyzed nucleophilic substitution, allowing for the formation of C-N bonds with a wide array of primary and secondary amines. acs.orgresearchgate.net Similarly, copper-catalyzed C-N coupling reactions offer a complementary method, particularly for coupling with alkylamines that may be problematic in palladium-catalyzed systems due to β-hydride elimination. nih.gov These methods effectively replace the bromine with an amino group, leading to 5-amino-1-methyl-1H-pyrazole-4-carboxamide derivatives. The choice between palladium and copper catalysis often depends on the specific nature of the amine nucleophile. nih.gov Beyond amination, palladium and copper catalysts can also facilitate coupling with other nucleophiles, such as alcohols (for ether formation) and thiols (for thioether formation), though these are less commonly reported for pyrazoles compared to C-N and C-C coupling.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution (EAS). pharmaguideline.com The regiochemical outcome of such reactions is dictated by the electronic properties of the substituents on the ring. researchgate.net For this compound, the ring is polysubstituted, and the directing effects of all groups must be considered.

Generally, electrophilic attack on the pyrazole nucleus occurs preferentially at the C4 position. scribd.comrrbdavc.org However, in the target molecule, this position is already occupied by the carboxamide group. The remaining open position is C3. The substituents present will influence the reactivity of this position:

1-Methyl group: An electron-donating group that activates the ring towards EAS.

4-Carboxamide group: A strong electron-withdrawing and deactivating group.

The combined effect of a strongly deactivating carboxamide group and a deactivating bromo group significantly reduces the nucleophilicity of the pyrazole ring, making further electrophilic substitution challenging. Any potential reaction would likely be directed towards the C3 position, but harsh reaction conditions would be required, and yields would be expected to be low. Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂) would proceed with difficulty on such a deactivated system. scribd.comencyclopedia.pub

Transformation of the Carboxamide Functionality

The carboxamide group at the C4 position is a versatile functional handle that can be converted into several other important chemical moieties. These transformations allow for the synthesis of a diverse library of pyrazole derivatives starting from a common intermediate.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid (5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid) under acidic or basic conditions, typically with heating. This carboxylic acid is a valuable intermediate for synthesizing esters, other amides, or for use in coupling reactions. tandfonline.com

Reduction: The carboxamide can be reduced to an aminomethyl group ( (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., B₂H₆, BH₃·THF) are typically required for this deoxygenation reaction. mdpi.comresearchgate.net More recently, catalytic methods using silanes or zinc hydrides have been developed as milder alternatives. mdpi.comresearchgate.net

Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA), can convert the primary carboxamide into a nitrile (5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile). The resulting nitrile group can undergo further reactions, such as reduction to an amine or hydrolysis to a carboxylic acid.

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) | tandfonline.com |

| Reduction | LiAlH4 or BH3·THF | Amine (-CH2NH2) | mdpi.com |

| Dehydration | POCl3 or P2O5 | Nitrile (-C≡N) | - |

Redox Chemistry of the Pyrazole Nucleus

The pyrazole nucleus exhibits distinct redox properties. While generally stable to many chemical oxidants and reductants, it can undergo electrochemical oxidation. pharmaguideline.comyoutube.com This process offers a valuable method for functionalization, often under mild and environmentally friendly conditions. nih.gov

Electrochemical oxidation of pyrazoles can lead to the formation of radical cations, which can then undergo various reactions. One significant application is electrooxidative C-H functionalization. mdpi.com For instance, in the presence of halide ions (Cl⁻, Br⁻, I⁻), electrochemical oxidation can generate halogen species in situ, which then react with the pyrazole ring to form halogenated derivatives. rsc.org This can be a green alternative to using molecular halogens.

Another outcome of pyrazole oxidation is N-N coupling, where two pyrazole molecules can dimerize to form azopyrazoles. mdpi.com The specific pathway and product depend on the substituents on the pyrazole ring, the solvent system, and the electrode potential. For this compound, the electron-withdrawing nature of the bromo and carboxamide substituents would likely increase the oxidation potential of the ring compared to unsubstituted pyrazole. However, electrochemical methods could still provide a pathway for further functionalization, potentially at the C3 position, or for the synthesis of dimeric structures. mdpi.comresearchgate.net

Rearrangement and Cycloaddition Reactions

The inherent electronic properties of the pyrazole ring, influenced by the electron-withdrawing bromine atom and carboxamide group, as well as the methyl group on the nitrogen, would theoretically influence its reactivity in such transformations. However, without specific experimental data, any discussion on potential reaction pathways would be speculative and fall outside the scope of this review.

Further research is required to explore and characterize the potential for this compound to participate in rearrangement and cycloaddition reactions. Such studies would be valuable in expanding the synthetic utility of this compound and understanding the reactivity of similarly substituted pyrazole systems.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Specific ¹H and ¹³C NMR spectral data for 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide, including chemical shifts, coupling constants, and signal multiplicities, have not been reported in the reviewed literature. Such data would be essential for the definitive assignment of all proton and carbon signals in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Experimentally recorded FT-IR and Raman spectra for this compound, along with assignments of specific vibrational frequencies to its functional groups (C=O, N-H, C-N, C-Br, and pyrazole (B372694) ring modes), have not been found in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

There is no available High-Resolution Mass Spectrometry (HRMS) data to provide an accurate mass determination of this compound. Furthermore, studies detailing its mass spectrometric fragmentation pathways, which are vital for structural confirmation, have not been published.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The crystal structure of this compound has not been determined via X-ray crystallography. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Published data on the UV-Vis absorption spectrum and other photophysical properties (such as molar absorptivity, fluorescence, or phosphorescence) of this compound could not be located.

Theoretical and Computational Investigations of 5 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. DFT calculations for 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide can elucidate its geometry, electronic distribution, and chemical reactivity.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. irjweb.comresearchgate.net For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine these energy values. The HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO may be localized on different parts of the molecule depending on the substituents. In this compound, the electron-withdrawing bromo and carboxamide groups influence the energies and distribution of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are representative and typically calculated using DFT methods like B3LYP with a suitable basis set.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.90 |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. This allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

For this compound, key vibrational modes include the stretching of the amide N-H bonds, the carbonyl (C=O) group, C-N bonds, and the C-Br bond, as well as various stretching and bending modes of the pyrazole ring and methyl group. Comparing the computed frequencies with experimental FT-IR spectra helps confirm the molecular structure. Theoretical calculations often show a systematic overestimation of frequencies, which is typically corrected using a scaling factor.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Note: Frequencies are typically calculated at the DFT/B3LYP level and may be scaled for better comparison with experimental data.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) asymmetric | 3520 | Asymmetric stretching of amide N-H |

| ν(N-H) symmetric | 3410 | Symmetric stretching of amide N-H |

| ν(C-H) methyl | 2980 | Stretching of C-H bonds in the methyl group |

| ν(C=O) | 1685 | Stretching of the carbonyl group in the carboxamide |

| δ(N-H) | 1620 | Bending (scissoring) of the amide N-H |

| ν(C=N) / ν(C=C) | 1550 - 1400 | Stretching vibrations of the pyrazole ring |

| ν(C-Br) | 650 | Stretching of the Carbon-Bromine bond |

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding chemical behavior. asrjetsjournal.org

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ)

High chemical hardness indicates low reactivity, while high chemical softness suggests higher reactivity. irjweb.com The electrophilicity index measures the propensity of a species to accept electrons. These parameters are invaluable for comparing the reactivity of different molecules within a series.

Table 3: Calculated Global Chemical Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 3.95 |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for studying molecular conformations and intermolecular interactions.

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The key rotatable bond is between the pyrazole ring (C4) and the carboxamide group. The orientation of the carboxamide plane relative to the pyrazole ring can significantly impact the molecule's properties, including its crystal packing and biological activity.

Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformer (the one with the lowest energy). For this molecule, steric hindrance between the carboxamide group and the adjacent bromo and methyl-pyrazole groups will be a determining factor in the preferred conformation. Tautomerism is not a significant consideration for this specific molecule because the nitrogen at position 1 is substituted with a methyl group, preventing proton migration. However, in related 1H-pyrazole systems, computational studies are vital for determining the relative stability of different tautomeric forms.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Negative Regions (Red to Yellow) : These areas have an excess of electrons and a negative electrostatic potential. They are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrazole ring.

Positive Regions (Blue) : These areas are electron-deficient and have a positive electrostatic potential. They are prone to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms of the amide group (-NH₂).

Neutral Regions (Green) : These areas have a near-zero potential.

The MEP map provides a clear picture of the molecule's charge distribution and is a powerful tool for understanding its intermolecular interactions, such as hydrogen bonding.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the reaction mechanisms involved in the synthesis of pyrazole derivatives. The formation of this compound typically involves the amidation of a corresponding carboxylic acid or acyl chloride. This process is a nucleophilic acyl substitution reaction. Theoretical studies can model this transformation to understand its energetics and identify the key transition states.

The synthesis generally proceeds via the reaction of a pyrazole carbonyl chloride with an appropriate amine. nih.gov The key intermediate, a pyrazole carboxylic acid, is synthesized first, often through a series of steps including cyclocondensation reactions. nih.govmdpi.com For instance, a common route involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to form the pyrazole ring. mdpi.com

While specific transition state analyses for this compound are not extensively detailed in the available literature, computational studies on similar reactions, such as the formation of amides from carboxylic acids, can provide insight. These studies typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials (e.g., 5-bromo-1-methyl-1H-pyrazole-4-carbonyl chloride and methylamine) and the final product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. For amide formation, this involves the formation and breakdown of a tetrahedral intermediate.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and calculating thermodynamic properties like activation energy (Ea) and reaction enthalpy (ΔH).

These computational approaches allow chemists to predict reaction feasibility, optimize conditions, and understand the electronic effects of substituents, such as the bromo group and the N-methyl group, on the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For pyrazole carboxamides, QSAR models have been instrumental in designing novel derivatives with enhanced potency as fungicides or kinase inhibitors. rsc.orgacs.orgacs.org These models help to identify the key physicochemical and structural features that govern the compounds' interactions with their biological targets.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. researchgate.net

In a typical 3D-QSAR study for a series of pyrazole carboxamide analogues, the following steps are taken:

A dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled. tandfonline.com

The 3D structures of all molecules are generated and aligned based on a common scaffold.

Steric and electrostatic fields around each molecule are calculated and placed on a 3D grid.

Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model correlating the variations in these fields with the variations in biological activity. acs.org

The predictive power of these models is validated internally (e.g., cross-validation q²) and externally (using a test set of compounds). For instance, a 3D-QSAR study on pyrazole carboxamide derivatives targeting Botrytis cinerea yielded a CoMFA model with good predictive ability, indicated by a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. rsc.orgresearchgate.net Such models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity.

Table 1: Example Statistics for a 3D-QSAR (CoMFA) Model of Pyrazole Carboxamide Derivatives This table contains representative data from a study on related compounds to illustrate the outputs of such models.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.578 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² | 0.850 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| F-value | 58.6 | F-test statistic, indicating the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.231 | A measure of the model's precision. |

| Number of Components | 5 | The optimal number of principal components used in the PLS analysis. |

QSAR and 3D-QSAR studies on pyrazole carboxamides have identified several key structural features that are critical for their biological activity. nih.gov

The Pyrazole Ring: This core scaffold is essential for anchoring the molecule in the active site of the target protein. Substituents on the pyrazole ring significantly modulate activity. For this compound, the N-methyl group is a crucial feature.

The Carboxamide Linker: The amide group (-CONH-) is a common feature in many biologically active molecules and frequently participates in hydrogen bonding with amino acid residues in the target's active site. nih.gov Its rigidity and planarity also help to orient the flanking parts of the molecule correctly.

Substituents: The nature and position of substituents are paramount. For example, in the context of succinate (B1194679) dehydrogenase inhibitors (SDHIs), a halogen (like the bromo group at position 5) on the pyrazole ring can enhance binding affinity through halogen bonding or by influencing the electronic properties of the ring. researchgate.net QSAR models have shown that bulky, electron-withdrawing groups at certain positions can favor inhibitory activity. tandfonline.com The contour maps generated from CoMFA studies provide a visual guide, indicating, for example, that a bulky group is preferred in one region while an electronegative group is favored in another to enhance biological interactions.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand the binding mechanism of pyrazole carboxamides to their biological targets, such as succinate dehydrogenase (SDH) in fungi or protein kinases in cancer cells. researchgate.netnih.govnih.gov

Docking simulations position this compound within the active site of its target protein, generating multiple possible binding poses. These poses are then "scored" using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. researchgate.net

For pyrazole carboxamide derivatives acting as SDH inhibitors, docking studies consistently show the ligand binding in the ubiquinone-binding pocket (Qp site) of the enzyme complex. acs.orgacs.org The pyrazole ring typically orients towards a key aromatic residue, while the carboxamide linker forms crucial hydrogen bonds that anchor the ligand. acs.org Similarly, when targeting protein kinases like Aurora A, the pyrazole core fits into the ATP-binding pocket, mimicking the adenine (B156593) part of ATP. nih.gov The calculated binding scores allow for the ranking of different derivatives and help prioritize compounds for synthesis and biological testing. nih.gov

Analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions typically include:

Hydrogen Bonds: The amide group is a key hydrogen bond donor (via the N-H) and acceptor (via the C=O). Docking studies on SDH inhibitors show that the amide N-H often forms a hydrogen bond with a serine residue, while the carbonyl oxygen can interact with a tryptophan or arginine residue. acs.orgresearchgate.net

Hydrophobic Interactions: The methyl group on the pyrazole nitrogen and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in the active site, such as isoleucine, proline, and leucine.

π-π Stacking: The aromatic pyrazole ring can form π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. acs.org

Halogen Bonds: The bromo substituent at position 5 can potentially form halogen bonds with electron-rich atoms (like oxygen or sulfur) of certain amino acid residues, further enhancing binding affinity.

These detailed interaction maps are crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective inhibitors. acs.org

Table 2: Potential Molecular Interactions of this compound with a Target Active Site (e.g., Succinate Dehydrogenase) This table is a generalized representation based on findings for similar pyrazole carboxamide inhibitors.

| Molecular Moiety | Interacting Amino Acid Residue (Example) | Type of Interaction |

|---|---|---|

| Carboxamide N-H | Serine, Cysteine | Hydrogen Bond (Donor) |

| Carboxamide C=O | Tryptophan, Arginine | Hydrogen Bond (Acceptor) |

| Pyrazole Ring | Tyrosine, Tryptophan | π-π Stacking/T-shaped |

| N-Methyl Group | Isoleucine, Proline | Hydrophobic Interaction |

| 5-Bromo Group | Glycine, Serine (backbone oxygen) | Halogen Bond / van der Waals |

Pre Clinical Biological and Mechanistic Investigations of 5 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide and Its Derivatives

In Vitro Enzymatic Inhibition Studies

The pyrazole (B372694) carboxamide core structure has proven to be a versatile scaffold for designing inhibitors of various key enzymes implicated in a range of diseases.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: A significant body of research has focused on pyrazole carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme is crucial for the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH is a well-established mechanism for antifungal agents.

Derivatives of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide have shown potent fungicidal activity by targeting SDH. For example, the derivative N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) was found to be highly effective against the pathogenic fungus Rhizoctonia solani, with an EC50 value of 0.022 mg/L. researchgate.net Further studies confirmed that the primary targets of this compound were complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the fungal respiratory chain. researchgate.net

Table 1: Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Carboxamide Derivatives

| Compound | Target Organism/Enzyme | Activity Metric | Value |

| SCU2028 | Rhizoctonia solani | EC50 | 0.022 mg/L researchgate.net |

| Compound E1 | R. solani SDH | IC50 | 3.3 µM dergipark.org.tr |

| Boscalid (Reference) | R. solani SDH | IC50 | 7.9 µM dergipark.org.tr |

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease. Recent studies have identified novel pyrazole carboxamide derivatives as potent cholinesterase inhibitors. A series of these derivatives showed significant inhibitory activity, with Kᵢ values in the nanomolar range for both AChE and BChE, suggesting their potential as therapeutic agents for neurodegenerative diseases. nih.gov

Table 2: Cholinesterase Inhibition by Pyrazole Carboxamide Derivatives

| Enzyme Target | Kᵢ Value Range (nM) |

| Acetylcholinesterase (AChE) | 6.60 - 14.15 nih.gov |

| Butyrylcholinesterase (BChE) | 54.87 - 137.20 nih.gov |

Carbonic Anhydrase Inhibition: Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport. Certain isoforms are targets for diuretics, anti-glaucoma agents, and anticancer drugs. Pyrazole derivatives, particularly those incorporating a sulfonamide moiety, have been extensively studied as hCA inhibitors. These compounds have demonstrated potent inhibition of several isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govmdpi.com For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed Kᵢ values ranging from 316.7 to 533.1 nM against hCA I and 412.5 to 624.6 nM against hCA II. researchgate.net

Table 3: Carbonic Anhydrase (hCA) Inhibition by Pyrazole Derivatives

| Compound Class | Enzyme Target | Kᵢ Value Range (nM) |

| Pyrazole-carboxamide sulfonamides | hCA I | 10.69 - 70.87 nih.gov |

| Pyrazole-carboxamide sulfonamides | hCA II | 20.01 - 56.63 nih.gov |

| 4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamides | hCA I | 316.7 - 533.1 researchgate.net |

| 4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamides | hCA II | 412.5 - 624.6 researchgate.net |

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole scaffold is a key component of numerous approved kinase inhibitors. Derivatives of pyrazole carboxamide have been developed as inhibitors of a wide array of kinases, including Janus kinases (JAKs), Akt, and cyclin-dependent kinases (CDKs). For example, 5-aminopyrazole-4-carboxamide-based "bumped-kinase inhibitors" (BKIs) have been developed to selectively target calcium-dependent protein kinase 1 (CDPK1) in Cryptosporidium parvum, a protozoan parasite. In oncology, pyrazole derivatives have been shown to inhibit kinases like Bcr-Abl, with IC₅₀ values as low as 14.2 nM.

Molecular modeling and computational studies have been instrumental in understanding how pyrazole carboxamide derivatives interact with their enzyme targets at the molecular level.

Succinate Dehydrogenase: Molecular docking studies of pyrazole-4-carboxamide derivatives with SDH have revealed key interactions. The carboxamide moiety is crucial for binding, often forming hydrogen bonds with amino acid residues in the ubiquinone-binding pocket (Qp site) of the enzyme. For instance, in the SDH-E1 complex, a greater number of hydrogen bonds were observed compared to the SDH-boscalid complex, contributing to its superior inhibitory activity. dergipark.org.tr These interactions anchor the inhibitor, preventing the natural substrate from binding and disrupting the electron transport chain.

Carbonic Anhydrases: The inhibitory mechanism of sulfonamide-containing pyrazole derivatives against CAs is well-understood. The sulfonamide group coordinates directly with the Zn²⁺ ion in the enzyme's active site, mimicking the binding of the natural substrate, bicarbonate. Molecular docking studies have further elucidated the binding modes, showing that the pyrazole and carboxamide portions of the molecules form additional hydrogen bonds and hydrophobic interactions with residues such as His94, His96, and Thr199, which enhances binding affinity and can confer isoform selectivity. mdpi.com

Cholinesterases: In silico docking studies have shown that pyrazole carboxamide inhibitors bind within the active site gorge of AChE. nih.gov The pyrazole ring can engage in π-π stacking interactions with key aromatic residues like Trp84 and Tyr334, while the carboxamide group can form hydrogen bonds with other residues, effectively blocking the entry or binding of acetylcholine.

Kinases: The binding mode of pyrazole-based kinase inhibitors typically involves the pyrazole ring acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine (B156593) portion of ATP, making these compounds ATP-competitive inhibitors. X-ray crystallography and docking studies have confirmed this binding mode for numerous pyrazole derivatives, such as ruxolitinib (B1666119) with JAK1, where it binds to the DFG-in (active) state of the kinase.

Mechanistic Studies of Cellular Interactions

Beyond direct enzyme inhibition, the mechanisms by which pyrazole carboxamide derivatives exert their effects at the cellular level have been investigated in various contexts.

The antimicrobial properties of pyrazole carboxamides are often linked to the inhibition of essential enzymes, as detailed above.

Antifungal Mechanisms: The primary antifungal mechanism for many pyrazole carboxamides is the inhibition of succinate dehydrogenase. This disruption of mitochondrial respiration leads to a cascade of downstream effects. Scanning and transmission electron microscopy of R. solani treated with a pyrazole carboxamide derivative revealed significant morphological changes, including the destruction of cell walls and membranes, leading to the leakage of cellular contents. researchgate.net Furthermore, these compounds were shown to decrease the mitochondrial membrane potential (MMP), indicating a severe impairment of mitochondrial function. researchgate.net

Antibacterial Mechanisms: While the antibacterial mechanisms are less defined than the antifungal ones, some pyrazole derivatives are thought to act by disrupting the bacterial cell wall. Certain naphthyl-substituted pyrazole-derived hydrazones have been shown to be bactericidal against S. aureus and bacteriostatic against A. baumannii, with a mode of action attributed to cell wall disruption. The broad applicability of the pyrazole scaffold allows for its integration with other heterocycles, like thiazole, to generate potent antibacterial agents against various strains, including resistant ESKAPE pathogens.

Pyrazole carboxamide derivatives exhibit antiproliferative activity against various cancer cell lines through multiple mechanisms.

DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to act as DNA groove binders. Molecular docking studies indicate that the elongated, chain-like structure of these molecules allows them to fit snugly within the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately inhibiting cancer cell proliferation.

Cell Cycle Arrest: Treatment of cancer cells with pyrazole derivatives can lead to cell cycle arrest at different phases. For example, certain pyrazole-based Akt kinase inhibitors have been observed to arrest HCT116 colon cancer cells in the S phase. Other derivatives targeting EGFR have induced a strong G2/M phase arrest in A549 lung cancer cells. This disruption of the normal cell cycle progression prevents cell division and tumor growth.

Induction of Apoptosis: A common mechanism of antiproliferative activity is the induction of programmed cell death, or apoptosis. Studies on triple-negative breast cancer cells (MDA-MB-468) have shown that pyrazole derivatives can induce apoptosis in a dose- and time-dependent manner. This apoptotic process was found to be mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Table 4: In Vitro Antiproliferative Activity of Pyrazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Mechanism |

| Pyrazolyl analogue | HCT-116 (Colon) | IC50 | 4.2 µM | Xanthine Oxidase Inhibition |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | IC50 | 14.97 µM (24h) | ROS generation, Caspase-3 activation |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | IC50 | 5.8 µM | Not specified |

| Bcr-Abl inhibitor (Compound 10) | K562 (Leukemia) | IC50 | 0.27 µM | Kinase Inhibition |

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Many pyrazole-containing compounds, including the well-known drug Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. By blocking COX-2, these compounds can effectively reduce inflammation.

Furthermore, the anti-inflammatory properties of pyrazole derivatives are linked to their inhibition of mitogen-activated protein kinases (MAPKs) such as p38α. MAPKs are crucial components of signaling cascades that lead to the production of inflammatory cytokines. By inhibiting these kinases, pyrazole compounds can suppress the inflammatory response at a molecular level.

Molecular Interaction Studies with Biomacromolecules

The biological activity of pyrazole carboxamide derivatives stems from their specific interactions with essential biomacromolecules. These interactions can disrupt critical cellular processes, leading to the inhibition of growth in target organisms like fungi and weeds.

While research on the direct DNA interaction of 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide is not extensively detailed in publicly available literature, studies on analogous pyrazole carboxamide structures suggest that DNA can be a potential molecular target. nih.gov Investigations into novel 1H-pyrazole-3-carboxamide derivatives have explored their DNA-binding capabilities to understand their antitumor mechanisms. nih.govjst.go.jp

The primary mechanism of action for many pyrazole carboxamide derivatives, particularly in their role as fungicides and herbicides, involves highly specific binding to and inhibition of key enzymes.

Fungicidal Receptor Binding: The most well-documented target for the fungicidal activity of pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH) , also known as Complex II in the mitochondrial respiratory chain. nih.govbohrium.comresearchgate.net These compounds act as potent SDH inhibitors (SDHIs). nih.govacs.org By binding to the SDH enzyme, they block the tricarboxylic acid (TCA) cycle and interrupt the electron transport chain, which is crucial for cellular energy production (ATP synthesis). researchgate.netnih.gov This inhibition ultimately leads to energy depletion and fungal cell death. researchgate.net Molecular docking studies have confirmed that these compounds fit into the binding site of the SDH protein, leading to its inhibition. nih.gov In addition to the primary target of SDH (Complex II), research on a derivative, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, indicated that it may also target Complex IV (cytochrome oxidase) in the respiratory chain. nih.govacs.org

Herbicidal Receptor Binding: In plant systems, certain pyrazole carboxamide derivatives have been developed as herbicides that target different essential enzymes. One key target is Transketolase (TKL) , an enzyme that plays a critical role in the Calvin cycle of plant photosynthesis and the pentose (B10789219) phosphate (B84403) pathway. acs.orgnih.govacs.orgacs.org By inhibiting TKL, these compounds disrupt photosynthesis and the production of essential aromatic amino acids, leading to plant death. acs.orgnih.gov Molecular docking analyses show that these derivatives can go deep into the active cavity of the TKL enzyme and bind to it through strong interactions. acs.org

Another identified herbicidal mode of action for pyrazole compounds is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . wssa.netresearchgate.net HPPD is vital for the biosynthesis of plastoquinone, a necessary cofactor for phytoene (B131915) desaturase in the carotenoid synthesis pathway. wssa.netresearchgate.net Inhibition of HPPD leads to the depletion of plastoquinone, which indirectly inhibits carotenoid synthesis, resulting in the characteristic bleaching symptoms observed in treated weeds. wssa.netresearchgate.net

Agronomic Potential and Mechanistic Insights (Excluding human/animal health)

The specific molecular interactions of pyrazole carboxamides translate into significant potential for agricultural applications, primarily as fungicides to control plant diseases and as herbicides to manage weed competition.

Derivatives of pyrazole carboxamide have demonstrated broad-spectrum fungicidal activity against a wide range of phytopathogenic fungi that cause significant crop damage worldwide. acs.orgnih.govnih.gov The primary mechanism behind this activity is the inhibition of succinate dehydrogenase (SDH), as previously described. nih.govacs.org

The inhibition of SDH disrupts mitochondrial function, leading to a cascade of detrimental cellular effects. Studies on fungi treated with pyrazole carboxamide derivatives have revealed significant morphological and physiological changes. For instance, treatment of Rhizoctonia solani with compound SCU2028 resulted in the destruction of the fungus's cell walls and membranes, leading to the leakage of cellular contents. nih.govacs.org Electron microscopy has shown an increase in the number of mitochondria, which appear with abnormal morphology. nih.govnih.gov Furthermore, these compounds can decrease the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.govacs.org Transcriptome and proteomic analyses have confirmed that these compounds affect key physiological and biochemical pathways related to the mitochondria, endoplasmic reticulum, and ribosome. nih.govnih.gov

The efficacy of these compounds has been quantified against various fungi, as shown in the table below.

| Compound/Derivative Name | Target Fungus | EC50 Value | Source |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani | 0.022 mg/L | nih.govacs.org |

| SCU3038 | Rhizoctonia solani | 0.016 mg/L | nih.govbohrium.com |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | nih.govnih.gov |

| Y47 | Gibberella zeae | 7.7 mg/L (IC50) | acs.org |

| U22 | Sclerotinia sclerotiorum | 0.45 µg/mL | nih.gov |

EC50: The half maximal effective concentration. IC50: The half maximal inhibitory concentration.

Pyrazole carboxamide derivatives have been investigated and developed as effective herbicides for controlling a variety of weeds in agricultural settings. researchgate.netnih.gov Their mode of action typically involves the inhibition of enzymes that are crucial for plant survival but are absent in animals, providing a degree of selectivity.

As discussed in section 5.3.2, a primary herbicidal mechanism is the inhibition of Transketolase (TKL) . acs.orgacs.org TKL is essential for carbon fixation in photosynthesis (Calvin cycle). acs.org Its inhibition blocks the plant's ability to produce energy and essential organic molecules, leading to growth cessation and death. Bioassays have shown that TKL-inhibiting pyrazole amides can achieve high levels of root and foliar inhibition against problematic weeds. acs.org

Another significant mode of action is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) , which disrupts carotenoid biosynthesis. researchgate.net This leads to the photo-destruction of chlorophyll, causing the characteristic bleaching or whitening of new plant growth. wssa.net

The herbicidal efficacy of pyrazole carboxamide derivatives has been demonstrated against several common weed species. For example, some compounds show excellent post-emergence control of weeds like Digitaria sanguinalis (crabgrass) and Amaranthus retroflexus (redroot pigweed). acs.orgnih.govnih.gov

| Compound/Derivative Class | Target Weed | Efficacy | Mode of Action | Source |

| Pyrazole-carboxamide 7r | Digitaria sanguinalis | >90% inhibition (150 g ai/ha) | TKL Inhibition | acs.org |

| Pyrazole-carboxamide 7r | Amaranthus retroflexus | >90% inhibition (150 g ai/ha) | TKL Inhibition | acs.org |

| Pyrazole amide 6ba & 6bj | Digitaria sanguinalis | ~80% inhibition (150 g ai/ha) | TKL Inhibition | acs.org |

| Pyrazole amide 6ba & 6bj | Setaria viridis | >80% inhibition (150 g ai/ha) | TKL Inhibition | acs.org |

| Pyrazole derivatives 6a & 6c | Eclipta prostrata | 50-60% inhibition (150 g ai/hm²) | Not specified | nih.govresearchgate.net |

| Pyrazolate (metabolite) | Echinochloa oryzicola | IC50 of 13 nM on HPPD | HPPD Inhibition | researchgate.net |

ai/ha: active ingredient per hectare. TKL: Transketolase. HPPD: p-hydroxyphenylpyruvate dioxygenase.

5 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide As a Strategic Synthetic Intermediate and Molecular Scaffold

Role as a Precursor in the Synthesis of More Complex Molecular Architectures

The primary role of 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide as a synthetic precursor stems from the presence of the bromine atom at the C5 position of the pyrazole (B372694) ring. This halogen serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, most notably palladium-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds. This reactivity is fundamental to its application as a precursor.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrazole with a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. nih.govbeilstein-journals.org This allows for the direct attachment of diverse aromatic and heterocyclic moieties to the pyrazole core, leading to the synthesis of complex biaryl and heteroaryl structures. The reaction is tolerant of many functional groups and generally proceeds under mild conditions, making it a favored method in medicinal chemistry. semanticscholar.org The general scheme involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyrazole with a wide range of primary and secondary amines. nih.govnih.gov This transformation is crucial for synthesizing 5-amino-pyrazole derivatives, which are themselves important intermediates for further functionalization or for building fused heterocyclic systems. The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the reaction with challenging substrates, including unprotected heterocyclic amines. nih.gov

The ability to sequentially or combinatorially apply these coupling reactions allows for the systematic construction of elaborate molecular architectures centered on the 1-methyl-1H-pyrazole-4-carboxamide core.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxamide |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide |

Utility as a Building Block for Diverse Heterocyclic Systems

Beyond its role as a precursor for substitution reactions, this compound is a valuable building block for synthesizing fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid conformations and ability to interact with biological targets. The synthesis of fused rings typically involves a multi-step sequence where both the bromo and carboxamide functionalities are utilized.

A common strategy involves first displacing the bromide with a nucleophile containing an additional reactive site, followed by an intramolecular cyclization reaction involving the carboxamide group. For instance, the synthesis of pyrazolo[4,3-d]pyrimidines, a class of compounds known for their biological activities, can be envisioned starting from this scaffold. nih.gov

Synthetic Pathway to Pyrazolo[4,3-d]pyrimidines:

Amination: The bromine at C5 is first converted to an amino group via a Buchwald-Hartwig amination or a related nucleophilic substitution. This yields 5-amino-1-methyl-1H-pyrazole-4-carboxamide. researchgate.net

Cyclization: The resulting 5-aminopyrazole derivative, which contains an ortho-amino-carboxamide arrangement, can then undergo cyclization with a suitable one-carbon electrophile (e.g., formamide, orthoesters) to form the fused pyrimidine (B1678525) ring. chim.it

This approach highlights how the initial functional handles on the starting material can be strategically manipulated to construct more elaborate heterocyclic frameworks. The carboxamide group can also be modified (e.g., hydrolysis to the carboxylic acid, reduction to the amine, or conversion to a nitrile) to enable different cyclization strategies, further expanding its utility as a versatile building block.

Table 2: Conceptual Synthesis of a Fused Pyrazolo[4,3-d]pyrimidine

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | Ammonia (B1221849) source, Pd catalyst (e.g., tBuBrettPhos Pd precatalyst), base (e.g., LHMDS) | 5-Amino-1-methyl-1H-pyrazole-4-carboxamide |

Application in Combinatorial Chemistry for Library Generation

The structure of this compound is well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. nih.gov Privileged scaffolds, like the pyrazole ring system, are often used as the central core upon which a variety of substituents are appended to explore a wide chemical space and identify new bioactive molecules. researchgate.net

This compound offers two primary points of diversification:

C5 Position: The bromine atom can be replaced through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) with a diverse set of building blocks (boronic acids, alkynes, alkenes). This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Carboxamide Nitrogen: The amide bond can be formed from a corresponding carboxylic acid precursor (5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, obtained via hydrolysis of the amide or corresponding ester). A library of amines can be used in the amide bond formation step, introducing another vector of diversity. Alternatively, the existing N-H bond of the primary carboxamide can be functionalized.

By employing parallel synthesis techniques, a matrix of starting materials (e.g., a set of boronic acids and a set of amines) can be combined with the pyrazole scaffold to rapidly generate a large library of distinct compounds. Scavenger resins and other purification techniques are often used to streamline the workflow and isolate the final products in high purity. nih.gov This approach is highly efficient for generating novel chemical entities for screening in drug discovery programs.

Table 3: Combinatorial Library Generation Strategy

| Scaffold Position | Reaction Type | Building Block Library (Examples) | Resulting Diversity |

|---|---|---|---|

| C5 (via Bromine) | Suzuki Coupling | R¹-B(OH)₂ (Phenyl, Pyridyl, Thienyl) | Variation of the C5-substituent |

Future Directions and Emerging Research Avenues for 5 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide Research

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide and its derivatives is intrinsically linked to the development of innovative and efficient synthetic routes. While methods for synthesizing pyrazole (B372694) compounds exist, future research will likely focus on strategies that offer higher yields, greater purity, reduced reaction times, and milder reaction conditions.

One promising area is the exploration of novel catalytic systems. The use of transition metal catalysts, for instance, could facilitate more selective and efficient C-H activation and functionalization of the pyrazole ring, allowing for the introduction of diverse substituents. Furthermore, the development of one-pot synthesis or multicomponent reactions would streamline the synthetic process, minimizing waste and reducing the number of purification steps.

A recent patent for the synthesis of a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, highlights a multi-step process involving condensation, bromination, hydrolysis, and subsequent reactions to yield the final product. google.com Future research could aim to improve upon such multi-step syntheses by developing more convergent approaches. Additionally, exploring the use of flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound and its analogs.

| Synthetic Approach | Potential Advantages | Challenges |

| Novel Catalytic Systems | Higher selectivity and efficiency, milder reaction conditions. | Catalyst cost and stability, optimization of reaction parameters. |

| One-Pot/Multicomponent Reactions | Reduced waste, fewer purification steps, improved atom economy. | Complex reaction optimization, potential for side reactions. |

| Flow Chemistry | Enhanced scalability, improved safety and process control. | Initial setup cost, requirement for specialized equipment. |

Integrated Computational and Experimental Approaches for Design and Discovery

The synergy between computational and experimental techniques has revolutionized the field of drug discovery and materials science. jddhs.comnih.govnih.gov For this compound, this integrated approach can accelerate the design and discovery of new derivatives with enhanced properties.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to predict the biological activity and binding affinity of novel derivatives of this compound. jddhs.comfrontiersin.org These in silico models can help in prioritizing compounds for synthesis, thereby reducing the time and cost associated with traditional trial-and-error approaches. Molecular dynamics simulations can further provide insights into the dynamic behavior of these molecules and their interactions with biological targets. jddhs.com

The computational predictions can then be validated through experimental techniques. High-throughput screening (HTS) allows for the rapid testing of a large library of compounds against a specific biological target. nih.gov The data generated from HTS can, in turn, be used to refine and improve the predictive power of the computational models, creating a feedback loop that drives the discovery process forward. nih.gov

| Integrated Approach | Description | Application for this compound |

| QSAR and Molecular Docking | Computational methods to predict biological activity and binding affinity. jddhs.comfrontiersin.org | Design of new derivatives with improved therapeutic or pesticidal properties. |

| Molecular Dynamics Simulations | Computer simulation of the physical movements of atoms and molecules. jddhs.com | Understanding the interaction of the compound with its biological target. |

| High-Throughput Screening (HTS) | Rapid automated testing of large numbers of compounds for a specific activity. nih.gov | Experimental validation of computationally designed derivatives. |

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Understanding (pre-clinical)

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov While some biological targets for pyrazole derivatives are known, there is a vast, unexplored territory of potential applications for this compound.

Future pre-clinical research should focus on screening this compound and its novel derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases. For instance, recent studies have highlighted the potential of pyrazole carboxamide derivatives as pan-FGFR covalent inhibitors for cancer therapy and as anti-prostate cancer agents. nih.govnih.gov This suggests that this compound could serve as a starting point for the development of new anticancer agents.

Beyond identifying new targets, a deeper understanding of the mechanism of action is crucial. This involves elucidating the specific molecular interactions between the compound and its biological target, as well as understanding its downstream effects on cellular signaling pathways. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the compound-target complex, guiding further optimization of the lead compound.

| Research Area | Objective | Methodologies |

| Target Identification | To discover new biological targets for this compound and its derivatives. | High-throughput screening, proteomic profiling, chemogenomics. |

| Mechanism of Action Studies | To understand how the compound exerts its biological effects at a molecular level. | Enzymatic assays, cell-based assays, structural biology (X-ray crystallography, cryo-EM). |

| Pre-clinical Evaluation | To assess the therapeutic potential of the compound in disease models. | In vitro and in vivo disease models. |

Sustainable and Scalable Production Methods

As the potential applications of this compound expand, the development of sustainable and scalable production methods will become increasingly important. The principles of green chemistry should be integrated into the synthetic process to minimize the environmental impact.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of energy-efficient reaction conditions. For example, exploring enzymatic catalysis or biocatalysis could offer a more environmentally friendly approach to the synthesis of this compound.

Furthermore, process optimization will be key to ensuring the economic viability of large-scale production. This involves a detailed study of reaction kinetics, thermodynamics, and separation processes to maximize yield and purity while minimizing cost. The implementation of continuous manufacturing processes, such as flow chemistry, could also offer significant advantages in terms of scalability and process control.

| Sustainability Aspect | Approach | Benefit |

| Green Chemistry | Use of renewable resources, safer solvents, and catalysts. | Reduced environmental impact and improved safety. |

| Process Optimization | Detailed study of reaction parameters and purification methods. | Increased efficiency, higher yields, and lower production costs. |

| Continuous Manufacturing | Implementation of flow chemistry and other continuous processes. | Enhanced scalability, better process control, and improved product consistency. |

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of research on this compound necessitates a collaborative approach, bringing together experts from various disciplines. The journey from fundamental chemical synthesis to the development of a potential new therapeutic or agrochemical requires a diverse set of skills and knowledge.

Chemists will be instrumental in designing and synthesizing novel derivatives, while computational scientists can guide this process through molecular modeling and data analysis. Biologists and pharmacologists will be crucial for evaluating the biological activity and elucidating the mechanism of action. Furthermore, chemical engineers will play a key role in developing scalable and sustainable production methods.

Collaborations between academic research institutions and industry partners can also accelerate the translation of basic research findings into tangible applications. Such partnerships can provide access to specialized equipment, funding, and expertise in drug development and commercialization.

| Discipline | Contribution to Research on this compound |

| Organic Chemistry | Design and synthesis of novel derivatives and development of efficient synthetic methodologies. |

| Computational Chemistry | In silico screening, molecular modeling, and prediction of compound properties. |

| Biology and Pharmacology | Evaluation of biological activity, target identification, and mechanism of action studies. |

| Chemical Engineering | Process development, scale-up, and implementation of sustainable manufacturing practices. |

| Medicine and Agriculture | Pre-clinical and clinical evaluation of therapeutic potential; field testing of agrochemical applications. |

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or amides. A common approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with methyl hydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

Bromination : Introducing bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., CHCl₃, 0–5°C) .

Amidation : Converting the ester group to a carboxamide via hydrolysis followed by coupling with ammonia or amines .

Q. Key Optimization Parameters :